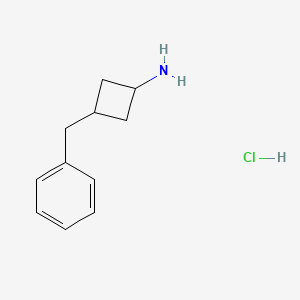

3-BENZYLCYCLOBUTANAMINE HCL

Description

Context within Cyclobutane (B1203170) Chemistry and Amine Derivatives

Cyclobutane, a four-membered carbocycle, is a structural motif of increasing interest in organic and medicinal chemistry. nih.gov Though less common than five- and six-membered rings, the inherent ring strain of the cyclobutane core imparts unique conformational and stereochemical properties. nih.gov This has led to the exploration of cyclobutane derivatives as building blocks for more complex molecules and as potential scaffolds in the development of new materials and pharmaceuticals. ontosight.ai The derivatives of cyclobutane have been investigated for a range of potential biological activities, including antimicrobial and anticancer properties. ontosight.ai

As an amine derivative, 3-benzylcyclobutanamine (B2972987) HCl possesses a primary amine group, a fundamental functional group in organic chemistry. Amines are prevalent in a vast array of biologically active compounds and serve as crucial intermediates in synthetic chemistry. The hydrochloride salt form of this amine enhances its stability and water solubility, which are advantageous properties for handling and for certain applications.

Table 1: Chemical Properties of 3-BENZYLCYCLOBUTANAMINE HCL

| Property | Value |

| CAS Number | 1464091-61-9 |

| Linear Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.71 g/mol |

| Synonyms | 3-Benzylcyclobutanamine hydrochloride |

Retrosynthetic Analysis of the 3-BENZYLCYCLOBUTANAMINE Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org A plausible retrosynthetic pathway for the 3-benzylcyclobutanamine scaffold is outlined below.

The primary disconnection would be the carbon-nitrogen bond of the amine, which points to a reductive amination reaction as a key final step. pearson.comjocpr.com This approach suggests that 3-benzylcyclobutanamine can be synthesized from 3-benzylcyclobutan-1-one. amazonaws.com

The precursor, 3-benzylcyclobutan-1-one, can be further disconnected. A logical approach to the formation of the cyclobutane ring is a [2+2] cycloaddition reaction. This could involve the reaction of an appropriate ketene (B1206846) or keteniminium salt with an alkene. researchgate.net Another potential route to a substituted cyclobutanone (B123998) involves the ring expansion of a corresponding cyclopropanol (B106826) derivative. beilstein-journals.org

A potential synthetic route, therefore, initiates with the synthesis of 3-benzylcyclobutan-1-one, which is then converted to the target amine. The synthesis of 3-(benzyloxy)-1-cyclobutanone has been reported, providing a potential pathway to related substituted cyclobutanones. google.com The final step would involve the reductive amination of 3-benzylcyclobutan-1-one, a common and efficient method for amine synthesis. ias.ac.inresearchgate.net This reaction typically involves the formation of an imine intermediate from the ketone and an amine source (like ammonia), followed by reduction with a suitable reducing agent such as sodium cyanoborohydride. pearson.com

Significance of Benzylcyclobutanamine Systems in Academic Research

While specific research on this compound is not extensively documented in publicly available literature, the broader class of substituted cyclobutanamines and benzyl-containing compounds holds significance in academic and industrial research, particularly in medicinal chemistry. The incorporation of a cyclobutane ring can introduce conformational rigidity and improve metabolic stability in drug candidates. nih.gov

Substituted cyclobutane moieties are explored as isosteres for other cyclic and acyclic fragments in drug design, potentially leading to improved pharmacological profiles. nih.gov The benzyl (B1604629) group, a common substituent in bioactive molecules, can engage in various intermolecular interactions with biological targets. The combination of a cyclobutane scaffold with a benzyl substituent and an amine functional group presents a structure with potential for diverse chemical modifications and biological screening.

Research into related cyclobutane derivatives has shown their utility as intermediates in the synthesis of complex molecular architectures. ontosight.ai For instance, substituted cyclobutanamines have been investigated for their potential in developing new therapeutic agents. evitachem.com The physicochemical properties of fluorinated cyclobutane derivatives, such as their pKa and lipophilicity, have been studied to understand their potential impact on drug-like properties. researchgate.net

Table 2: Potential Research Applications of Substituted Cyclobutanamine Derivatives

| Research Area | Potential Application |

| Medicinal Chemistry | Scaffolds for the design of novel therapeutic agents targeting various diseases. |

| Organic Synthesis | Versatile building blocks for the construction of complex organic molecules. |

| Materials Science | Monomers for the synthesis of novel polymers with unique properties. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-7-10(8-11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRPKFKMRNDMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464091-61-9 | |

| Record name | Cyclobutanamine, 3-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 3 Benzylcyclobutanamine Hcl

Strategies for Constructing the Cyclobutane (B1203170) Ring with Pendant Functionality

The formation of the substituted cyclobutane ring is a critical first step in the synthesis of 3-benzylcyclobutanamine (B2972987) HCl. Various strategies have been developed to construct this strained four-membered ring system with the necessary functional handles for subsequent modifications.

Cycloaddition Reactions in Substituted Cyclobutane Synthesis

[2+2] cycloaddition reactions are a powerful and convergent tool for the synthesis of cyclobutane rings from two alkene components. nih.govnih.gov These reactions can be promoted by heat or light, or catalyzed by transition metals. In the context of synthesizing a precursor to 3-benzylcyclobutanamine, a common approach involves the cycloaddition of a ketene (B1206846) or ketene equivalent with an appropriately substituted alkene.

One plausible route involves the reaction of a benzyl-substituted ketene with ethylene (B1197577) or an ethylene equivalent. The resulting cyclobutanone (B123998) would possess the benzyl (B1604629) group at the desired 3-position, ready for subsequent amination. The reaction conditions for such cycloadditions are critical to control regioselectivity and yield.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Benzylketene | Ethylene | High Temperature/Pressure | 3-Benzylcyclobutanone | Variable | General Knowledge |

| Dichloroketene | Styrene (B11656) | Zn, Acetic Acid | 2,2-dichloro-3-phenylcyclobutan-1-one | Good | researchgate.net |

This table presents a conceptual pathway, as direct synthesis of 3-benzylcyclobutanone via this specific [2+2] cycloaddition is not extensively documented in readily available literature.

Ring Contraction or Expansion Approaches

Alternative strategies for forming the cyclobutane ring involve the rearrangement of larger or smaller ring systems. Ring contraction of cyclopentanone derivatives or ring expansion of cyclopropyl derivatives can provide access to functionalized cyclobutanes.

A notable example of ring expansion involves the reaction of cyclopropyl N-tosylhydrazones, which can rearrange to form cyclobutenes upon treatment with a rhodium catalyst. libretexts.org Subsequent functionalization of the cyclobutene (B1205218) could then lead to the desired 3-benzylcyclobutane skeleton. While conceptually sound, the application of these methods to directly yield a 3-benzyl substituted cyclobutane precursor requires careful selection of the starting materials and reaction conditions.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Substituted Cyclopentanone | Not Specified | 3-Substituted Cyclobutanone | Variable | General Knowledge |

| Aryl Cyclopropyl N-tosylhydrazone | Rh2(OAc)4, NaOtBu | 1-Arylcyclobutene | High | libretexts.org |

This table illustrates general ring expansion/contraction strategies that could be adapted for the synthesis of the target compound's core structure.

Installation of the Amine Moiety

Once a suitable 3-benzylcyclobutanone precursor is obtained, the next critical step is the introduction of the amine functionality at the 1-position of the cyclobutane ring. Reductive amination and nucleophilic substitution are the two primary pathways for achieving this transformation.

Reductive Amination Strategies

Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes. masterorganicchemistry.com This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by in-situ reduction. For the synthesis of 3-benzylcyclobutanamine, 3-benzylcyclobutanone would be reacted with an ammonia source, such as ammonia itself or a protected amine like benzylamine, in the presence of a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

| Substrate | Amine Source | Reducing Agent | Product | Yield (%) | Reference |

| 3-Phenylcyclobutanone | Ammonia/NH4OAc | NaBH3CN | 3-Phenylcyclobutanamine | Good | researchgate.net |

| Cyclohexanone | Benzylamine | Benzylamine-borane | N-Benzylcyclohexylamine | Good | wikipedia.org |

This table provides examples of reductive amination on similar cyclobutanone structures, which is a key step in the proposed synthesis of 3-benzylcyclobutanamine.

Nucleophilic Substitution Pathways

An alternative approach to installing the amine group involves nucleophilic substitution on a cyclobutane ring bearing a suitable leaving group at the 1-position. For instance, a 1-halo-3-benzylcyclobutane could react with an amine nucleophile, such as ammonia or a protected amine, to form the desired product. However, this method can be complicated by competing elimination reactions, especially with a strained ring system like cyclobutane. The direct alkylation of amines with alkyl halides can also lead to multiple alkylations, reducing the yield of the desired primary amine. organic-chemistry.org

Introduction of the Benzyl Substituent at the 3-Position

The benzyl group can be introduced either during the construction of the cyclobutane ring, as discussed in the cycloaddition section, or it can be installed on a pre-formed cyclobutane ring. Several modern cross-coupling reactions and classical enolate chemistry can be employed for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful methods for forming carbon-carbon bonds. nih.govwikipedia.org For example, a 3-halocyclobutanone could potentially be coupled with a benzylboronic acid (Suzuki coupling) or benzyl halide (Heck-type coupling) to introduce the benzyl group. organic-chemistry.org

Another well-established method is the alkylation of an enolate. 182.160.97 A cyclobutanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be alkylated with benzyl bromide. This approach would directly yield 2-benzylcyclobutanone, which would then require isomerization or a different synthetic design to place the benzyl group at the 3-position. A more direct approach would be the alkylation of the enolate of a cyclobutane-1,3-dione, followed by selective reduction of one carbonyl group.

| Substrate | Reagent | Catalyst/Base | Product | Reference |

| 3-Halocyclobutanone | Benzylboronic acid | Pd catalyst, Base | 3-Benzylcyclobutanone | nih.gov |

| Cyclobutanone | Benzyl bromide | LDA | 2-Benzylcyclobutanone | 182.160.97 |

| Cyclobutanone N-sulfonylhydrazone | Benzyl chloride | Pd2(dba)3, PPh3, Cs2CO3 | Methylenecyclobutane derivative | organic-chemistry.org |

This table outlines potential methods for introducing the benzyl group onto a cyclobutane ring, which are key to forming the target molecule's structure.

Finally, the synthesized 3-benzylcyclobutanamine is typically converted to its hydrochloride salt for improved stability and handling. This is achieved by treating a solution of the free amine with hydrochloric acid, either as a gas or dissolved in an appropriate solvent, followed by isolation of the precipitated salt. google.com

Carbon-Carbon Bond Formation Methodologies

The construction of the 3-benzylcyclobutane framework is a critical step that relies on robust carbon-carbon bond-forming reactions. alevelchemistry.co.uklibretexts.org Organic reactions that result in the formation of a new carbon-carbon bond are fundamental to organic chemistry. alevelchemistry.co.uk Key strategies include cycloaddition reactions and the alkylation of pre-functionalized cyclobutane precursors.

[2+2] Cycloaddition Reactions: These reactions involve the combination of two unsaturated molecules, such as an alkene and a ketene or two different alkenes, to form a four-membered ring. nih.govresearchgate.net This approach is a powerful tool for directly constructing the cyclobutane skeleton. Catalytic asymmetric [2+2] cycloaddition reactions have been developed to produce chiral molecules containing cyclobutane rings with high enantioselectivity. nih.gov

Alkylation of Cyclobutane Precursors: An alternative strategy involves starting with a pre-formed cyclobutane ring containing a suitable functional group, such as a ketone or an ester. This precursor can then undergo alkylation by reacting an enolate or an organometallic reagent with a benzyl halide. For instance, the reaction of a cyclobutanone enolate with benzyl bromide introduces the benzyl group onto the ring. Transition metal-catalyzed coupling reactions, such as the Heck reaction, can also be employed to form C-C bonds by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst. alevelchemistry.co.ukillinois.edu

| Methodology | Description | Key Reagents/Conditions |

| [2+2] Cycloaddition | Combination of two unsaturated molecules to form the cyclobutane ring directly. | Alkenes, Ketenes, Photochemical or Thermal Conditions, Organocatalysis. researchgate.netnih.gov |

| Alkylation | Introduction of the benzyl group to a pre-existing cyclobutane ring. | Cyclobutanone, Benzyl Halide, Strong Base (e.g., LDA), Organometallic Reagents. |

| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Unsaturated Halide, Alkene, Palladium Catalyst, Base. alevelchemistry.co.uk |

| Aldol Reaction | Reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound, which can be a precursor to a cyclobutane ring. alevelchemistry.co.uklibretexts.org | Carbonyl Compounds, Acid or Base Catalyst. alevelchemistry.co.uk |

Stereoselective Introduction of the Benzyl Group

Controlling the stereochemistry during the introduction of the benzyl group is crucial for synthesizing specific stereoisomers of 3-benzylcyclobutanamine. This can be achieved by directing the approach of the benzyl nucleophile or electrophile relative to the existing stereocenters on the cyclobutane ring.

One common strategy involves the diastereoselective addition of a benzyl organometallic reagent (e.g., benzylmagnesium bromide or benzyllithium) to a chiral cyclobutanone precursor. The existing stereochemistry of the cyclobutanone, often established in a prior step, can block one face of the carbonyl group, forcing the incoming benzyl group to add from the less sterically hindered face. This results in the formation of a tertiary alcohol with a specific stereochemistry, which can then be further transformed into the target amine. The stereochemical outcome of such reactions is highly dependent on the nature of the substrate, the reagent, and the reaction conditions. nih.govbeilstein-journals.orgresearchgate.net

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt from the free amine. This is a standard acid-base reaction that improves the compound's stability, crystallinity, and handling properties. The hydrochloride salt is typically prepared by treating a solution of the 3-benzylcyclobutanamine free base with hydrochloric acid. google.comnih.gov

Several methods can be employed for this salt formation:

Using Gaseous Hydrogen Chloride: Bubbling anhydrous HCl gas through a solution of the amine in an anhydrous aprotic solvent (like diethyl ether or dichloromethane) precipitates the hydrochloride salt. google.com

Using HCl in an Organic Solvent: A solution of HCl in an organic solvent (e.g., isopropanol, ethanol, or diethyl ether) is added to the amine solution.

Using Aqueous HCl: While straightforward, this method can lead to lower yields if the salt is soluble in water and is not suitable if an anhydrous salt form is required. google.com

In Situ Generation of HCl: Reagents like trimethylsilyl chloride (TMSCl) can be added to a protic solvent such as methanol (B129727), generating HCl in situ to react with the amine. google.com

| Method | Solvent | Advantages | Considerations |

| Gaseous HCl | Anhydrous Aprotic (e.g., Diethyl Ether) | Yields anhydrous salt, high purity. | Requires specialized equipment for handling gas. google.com |

| HCl in Solvent | Organic (e.g., Isopropanol) | Convenient, good control over stoichiometry. | Solvent choice can affect crystal form. |

| Aqueous HCl | Water / Co-solvent | Simple and inexpensive. | Potential for lower yield due to salt solubility. google.com |

| In Situ Generation (e.g., TMSCl) | Protic (e.g., Methanol) | Avoids direct handling of corrosive HCl solutions. | Reaction byproducts must be considered. google.com |

Enantioselective and Diastereoselective Synthesis of 3-BENZYLCYCLOBUTANAMINE HCL

Producing a single enantiomer of this compound requires advanced asymmetric synthesis strategies. These methods aim to create the desired stereoisomers with high purity, avoiding the need for separating a racemic mixture.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

In the context of 3-benzylcyclobutanamine synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a cyclobutane precursor containing a carboxylic acid group. wikipedia.orgnih.gov The presence of the auxiliary directs the stereoselective alkylation or reduction of a nearby functional group. For example, the chiral environment created by the auxiliary can direct the diastereoselective addition of a benzyl group to the cyclobutane ring. Subsequent cleavage of the auxiliary yields the enantiomerically enriched cyclobutane derivative, which is then converted to the target amine. nih.gov

| Chiral Auxiliary | Typical Application | Attachment/Removal |

| Evans' Oxazolidinones | Directing aldol reactions and alkylations of attached acyl groups. wikipedia.orgtcichemicals.com | Forms an N-acyl oxazolidinone; removed by hydrolysis or reduction. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Directing alkylation of α-protons of derived amides. wikipedia.orgnih.gov | Forms an amide; removed by acidic or basic hydrolysis. nih.gov |

| Camphorsultam | Used in a wide variety of asymmetric transformations, including alkylations and cycloadditions. | Forms an N-acyl derivative; removed by hydrolysis. |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones via hydrazone intermediates. | Forms a hydrazone; removed by ozonolysis or hydrolysis. |

Asymmetric Catalysis in Cyclobutanamine Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. nih.govmdpi.com This approach is highly efficient and atom-economical. For the synthesis of chiral cyclobutanamines, several catalytic strategies are applicable:

Catalytic Asymmetric Cycloadditions: Chiral Lewis acids or organocatalysts can catalyze [2+2] cycloaddition reactions to form the cyclobutane ring enantioselectively. nih.govnih.gov Dienamine catalysis, for example, has been used to control the asymmetric synthesis of cyclobutanes. nih.gov

Enantioselective Hydrogenation: A key intermediate, such as a cyclobutene or an enamine, can be hydrogenated using a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand (e.g., BINAP). This process can selectively produce one enantiomer of the amine.

Enantioselective C-H Functionalization: Modern methods allow for the direct, stereoselective functionalization of C-H bonds. researchgate.net A sequential enantioselective reduction of a ketone followed by a diastereospecific C-H functionalization can install contiguous stereocenters on a cyclobutane ring. researchgate.netresearchgate.net

| Catalytic System | Reaction Type | Typical Catalyst/Ligand |

| Organocatalysis | [2+2] Cycloaddition | Chiral Amines (e.g., Proline derivatives), Chiral Phosphoric Acids. nih.govmdpi.com |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium complexes with chiral phosphine ligands (e.g., BINAP). |

| Dual Catalysis | Cross-Coupling | Nickel/Photoredox systems with bi-oxazoline (BiOX) ligands for C(sp²)-C(sp³) bond formation. nih.gov |

| Lewis Acid Catalysis | [3+2] Cycloaddition | Gold or Silver complexes with chiral ferrocenyl-based ligands. chim.it |

Classical Resolution Techniques and Chiral Chromatography for Enantiomer Separation

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), separation is required to isolate the desired enantiomer. libretexts.org

Classical Resolution: This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. libretexts.orgchiralpedia.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. chiralpedia.comwikipedia.org Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.orgwikipedia.org

Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. mdpi.comnih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.comunife.it The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Common techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). mdpi.comgcms.czresearchgate.net Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and effective for separating a broad range of chiral compounds. nih.govunife.it

| Separation Method | Principle | Examples |

| Classical Resolution | Formation of separable diastereomeric salts. chiralpedia.com | Resolving Agents: (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid. libretexts.org |

| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.comresearchgate.net | CSPs: Derivatized cellulose (e.g., Chiralcel OD), derivatized amylose, cyclodextrins. nih.govgcms.cz |

| Enzymatic Resolution | Enzymes preferentially react with one enantiomer, allowing separation. chiralpedia.comrsc.org | Enzymes: Lipases, proteases. |

Chemical Reactivity and Transformations of 3 Benzylcyclobutanamine Hcl

Reactions Involving the Primary Amine Functionality

The primary amine group in 3-benzylcyclobutanamine (B2972987) is a versatile functional handle, readily participating in a variety of classical amine reactions.

N-Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines. A prominent strategy for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This atom-efficient process typically uses a metal catalyst, such as complexes of ruthenium or manganese, to facilitate the reaction of the amine with an alcohol, producing water as the only byproduct. nih.govnih.gov For instance, reacting 3-benzylcyclobutanamine with alcohols in the presence of a suitable catalyst can yield mono-N-alkylated products. nih.gov The use of methanol (B129727) is particularly noteworthy for achieving selective monomethylation. nih.gov

N-Acylation: N-acylation is a fundamental transformation for converting amines into amides. nih.gov This is commonly achieved using acylating agents like acyl chlorides or acetic anhydride (B1165640). nih.gov Modern, greener approaches utilize benzotriazole (B28993) chemistry, which allows for the efficient synthesis of amides in water, minimizing harsh conditions and byproducts. nih.gov

| Reaction Type | Reagent Class | Example Reagent | Product |

| N-Alkylation | Alcohols (with catalyst) | Benzyl (B1604629) alcohol | N-benzyl-3-benzylcyclobutanamine |

| N-Acylation | Acyl Chlorides | Acetyl chloride | N-acetyl-3-benzylcyclobutanamine |

| N-Acylation | Acylbenzotriazoles | N-Acetylbenzotriazole | N-acetyl-3-benzylcyclobutanamine |

This table presents illustrative examples of N-alkylation and N-acylation reactions applicable to primary amines.

Primary amines, such as 3-benzylcyclobutanamine, react with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.org This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). youtube.com The process is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction can be driven to completion by removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves. operachem.com The formation of imines is a crucial step in various synthetic pathways. youtube.com

The general mechanism proceeds through a carbinolamine intermediate, which is an amino alcohol. libretexts.org This intermediate is then protonated, converting the hydroxyl group into a good leaving group (water), which is subsequently eliminated to form an iminium ion. A final deprotonation step yields the neutral imine. libretexts.org

Amide Formation: As mentioned in N-acylation, the reaction of 3-benzylcyclobutanamine with carboxylic acids or their derivatives (like acyl chlorides) is a cornerstone of organic synthesis, leading to the formation of a stable amide linkage. nih.gov This reaction is one of the most frequently performed in medicinal chemistry. princeton.edu

Sulfonamide Formation: Sulfonamides are important structural motifs in medicinal chemistry, often considered bioisosteres of amides. princeton.edu They are typically synthesized by reacting a primary amine with a sulfonyl chloride in the presence of a base. organic-chemistry.org This reaction couples the amine nitrogen to the sulfur atom of the sulfonyl group. organic-chemistry.org Recent advancements have enabled the one-pot synthesis of sulfonamides directly from carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation strategy. princeton.edu

| Functional Group | Reagent Class | Product Linkage |

| Amide | Carboxylic Acid Derivatives | R-C(O)-NH-R' |

| Sulfonamide | Sulfonyl Chlorides | R-S(O)₂-NH-R' |

This table summarizes the formation of amide and sulfonamide linkages from a primary amine.

Reactions Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring, characterized by significant ring strain, offers unique opportunities for chemical transformations that are not readily accessible with larger, more stable cycloalkanes.

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for molecular editing. yale.edunih.gov In the context of substituted cyclobutanes, catalyst-controlled C-H functionalization allows for the selective introduction of new groups at specific positions on the ring. nih.gov For a molecule like 3-benzylcyclobutanamine, potential sites for C-H functionalization exist at the C1, C2, and C3 carbons.

Research has shown that dirhodium catalysts are particularly effective for C-H insertion reactions on cyclobutane scaffolds. nih.gov By carefully selecting the catalyst and its ligands, it is possible to achieve high regioselectivity, directing the functionalization to either the C1 or C3 position. nih.gov For example, sterically demanding rhodium catalysts can selectively react at the most accessible secondary C-H bond at the C3 position of arylcyclobutanes. nih.gov This approach provides access to chiral 1,3-disubstituted cyclobutanes, a valuable motif in synthetic chemistry. nih.gov

| Catalyst System | Target Site on Cyclobutane | Outcome | Reference |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 secondary C-H | Regioselective C-H functionalization | nih.gov |

| Other Rhodium Catalysts | C1 tertiary C-H | Regiodivergent functionalization | nih.gov |

This table highlights catalyst-controlled C-H functionalization strategies on the cyclobutane ring, demonstrating the potential for regioselectivity.

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated thermally, catalyzed by transition metals, or induced by nucleophiles or electrophiles. researchgate.netnih.gov

Thermally induced electrocyclic ring-opening is a well-studied process for cyclobutene (B1205218) derivatives, and similar principles can apply to strained cyclobutanes, especially when activated. researchgate.net Transition-metal catalysis, using metals like rhodium, can insert into the C-C bonds of the cyclobutane ring, leading to ring-opened metallacyclic intermediates that can be trapped or further transformed. nih.gov Nucleophilic attack on activated cyclobutanes can also lead to ring cleavage. nih.gov These ring-opening strategies can be synthetically useful for constructing linear chains or forming larger ring systems. researchgate.net Additionally, photoredox-catalyzed radical strain-release and rearrangement cascades have been developed for the synthesis of polysubstituted cyclobutanes from strained precursors. rsc.org

Reactions Involving the Benzyl Moiety

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, offers further opportunities for chemical modification.

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The alkyl substituent (the cyclobutylmethyl group) is an ortho-, para-directing group and is weakly activating. Common functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organic-chemistry.org

Nitration : Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) predominantly at the ortho and para positions of the benzene ring.

Halogenation : Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will result in the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Acylation : The introduction of an acyl group can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction typically shows a high degree of para-selectivity due to the steric hindrance of the cyclobutylmethyl group.

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-1-(3-aminocyclobutylmethyl)benzene, 4-nitro-1-(3-aminocyclobutylmethyl)benzene |

| Bromination | Br₂, FeBr₃ | 2-bromo-1-(3-aminocyclobutylmethyl)benzene, 4-bromo-1-(3-aminocyclobutylmethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl-1-(3-aminocyclobutylmethyl)benzene |

The benzylic carbon is the carbon atom directly attached to the benzene ring and is a site of enhanced reactivity. libretexts.org This is due to the ability of the benzene ring to stabilize intermediates such as radicals and carbocations through resonance. libretexts.org

Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. masterorganicchemistry.com If there is at least one benzylic hydrogen, the entire alkyl side chain can be cleaved to afford benzoic acid. libretexts.orglibretexts.org In the case of 3-benzylcyclobutanamine, this would lead to the formation of benzoic acid, cleaving the bond to the cyclobutane ring.

Radical Halogenation : The benzylic position is susceptible to free radical halogenation. khanacademy.org Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) can selectively introduce a bromine atom at the benzylic carbon. scribd.com This benzylic bromide is a valuable intermediate for further nucleophilic substitution reactions.

| Reaction | Reagent(s) | Product | Key Feature |

| Oxidation | KMnO₄, heat | Benzoic acid | Cleavage of the benzylic C-C bond |

| Radical Bromination | N-Bromosuccinimide (NBS), light | 3-(bromo(phenyl)methyl)cyclobutanamine | Selective bromination at the benzylic position |

Mechanistic Investigations of Reactions Involving 3 Benzylcyclobutanamine Hcl

Reaction Pathway Elucidation for Synthetic Transformations

Elucidating the reaction pathways for synthetic transformations of 3-benzylcyclobutanamine (B2972987) HCl would involve a combination of experimental and computational methods. Key transformations could include N-alkylation, acylation, and reactions involving the cyclobutane (B1203170) ring, such as ring-opening or expansion.

Hypothetical Reaction Pathways:

N-Functionalization: The primary amine group is expected to be the most reactive site for many transformations. Reactions such as acylation with acyl chlorides or anhydrides would likely proceed through a standard nucleophilic addition-elimination pathway. The elucidation of this pathway would involve identifying the tetrahedral intermediate and confirming the role of the hydrochloride salt in the reaction kinetics.

Ring-Opening Reactions: The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of transition metals or under thermal stress. A plausible pathway could involve the formation of a biradical intermediate, particularly in thermal decompositions, leading to the formation of ethylene (B1197577) and a substituted styrene (B11656) derivative. arxiv.org Computational studies on the unimolecular decomposition of cyclobutane have shown that biradical mechanisms are central to understanding these processes. arxiv.org

[2+2] Cycloadditions in Synthesis: While not a reaction of 3-benzylcyclobutanamine HCl itself, its synthesis would likely involve a [2+2] cycloaddition as a key step. The mechanism of such cycloadditions is a critical area of study, with possibilities including concerted or stepwise pathways involving diradical or zwitterionic intermediates. The stereochemical outcome of these reactions provides significant insight into the operative pathway.

Table 4.1.1: Plausible Synthetic Transformations of 3-Benzylcyclobutanamine and Their Likely Mechanistic Pathways

| Transformation | Reagents | Probable Intermediate | Key Mechanistic Steps |

| N-Acetylation | Acetyl Chloride, Base | Tetrahedral Intermediate | Nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of chloride. |

| Ring Expansion | Diazomethane | Carbocation | Initial N-diazotization followed by loss of N2 and subsequent ring expansion. |

| C-N Bond Formation (from a precursor) | [2+2] Cycloaddition | Diradical or Zwitterion | Stepwise or concerted formation of the four-membered ring. |

Transition State Analysis of Key Chemical Processes

The transition state is a critical, high-energy configuration along the reaction coordinate that dictates the rate of a chemical reaction. For reactions involving this compound, computational chemistry would be an invaluable tool for analyzing the geometry and energy of transition states.

For a hypothetical SN2 reaction at the benzylic position (if a suitable leaving group were present on the benzyl (B1604629) moiety), the transition state would feature a trigonal bipyramidal geometry around the benzylic carbon. The energy of this transition state would be influenced by steric hindrance from the bulky cyclobutane ring.

In the case of a ring-opening reaction, theoretical calculations could model the transition state for the cleavage of the C-C bonds of the cyclobutane ring. These calculations would likely reveal a transition state with elongated C-C bonds as the molecule proceeds towards a biradical intermediate. Studies on the ring opening of cyclobutane itself have utilized high-level quantum chemical calculations to determine accurate rate constants and explore plausible pathways. arxiv.org

Table 4.2.1: Calculated Activation Energies for Analogous Reactions

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Cyclobutane Ring Opening | Cyclobutane | CBS-QB3 | 62.5 |

| SN2 Reaction | Benzylamine + CH3I | DFT | 25.8 |

| Amide Formation | Methylamine + Acetic Acid | MP2 | 15.2 |

Note: The data in this table is illustrative and based on similar, not identical, reacting systems.

Stereochemical Outcomes and Origin of Selectivity in Reactions

The stereochemistry of reactions involving this compound is of significant interest, particularly due to the presence of a stereocenter at the 3-position of the cyclobutane ring (if substituted other than two hydrogens on C1).

In the synthesis of substituted cyclobutanes, stereoselectivity is often achieved through methods like [2+2] cycloadditions. mdpi.com The stereochemical outcome of such reactions can provide evidence for either a concerted or a stepwise mechanism. For instance, a concerted [2πs + 2πa] cycloaddition is symmetry-allowed but often geometrically difficult. A stepwise mechanism proceeding through a diradical intermediate might allow for bond rotation, potentially leading to a mixture of stereoisomers. However, rapid ring closure can sometimes preserve the stereochemistry of the starting materials. nih.govntu.ac.uk

For reactions at the amino group, if the starting material is enantiomerically pure, retention of configuration at the chiral centers of the cyclobutane ring is expected, as the reaction does not directly involve these centers. However, if a reaction were to proceed through a mechanism that temporarily flattens a stereocenter, such as the formation of an enamine from a cyclobutanone (B123998) precursor, the subsequent reaction could lead to a mixture of diastereomers. The study of reactions of enamines with nitroalkenes has shown that cyclobutane intermediates can be observed and that their stability and subsequent reactions are influenced by the substituents on the ring. ub.edu

The stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives has demonstrated that the cyclobutyl moiety can act as a chiral inducer, governing the π-facial diastereoselection in subsequent reactions. doi.org This suggests that the 3-benzylcyclobutane scaffold could similarly direct the stereochemical outcome of reactions at adjacent functional groups.

Kinetic and Thermodynamic Parameters of Reactions

The kinetic and thermodynamic parameters of reactions involving this compound would provide quantitative data on reaction rates and equilibria.

Thermodynamics: The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is composed of both an enthalpic (ΔH) and an entropic (ΔS) component. The ring strain of the cyclobutane ring in this compound contributes to a higher ground-state enthalpy compared to an analogous acyclic amine. Consequently, reactions that lead to ring-opening would be thermodynamically favorable due to the release of this strain energy. The enthalpy of formation and standard entropy for various alkylamines and benzylamines in aqueous solution have been estimated, providing a basis for predicting the thermodynamic favorability of reactions. ub.edu

Table 4.4.1: Hypothetical Thermodynamic Data for a Ring-Opening Reaction

| Parameter | Value | Units |

| ΔH° | -40 to -50 | kcal/mol |

| ΔS° | +10 to +20 | cal/(mol·K) |

| ΔG° (at 298 K) | -43 to -56 | kcal/mol |

Note: These values are hypothetical and based on the typical release of ring strain energy in cyclobutane systems. The correlation between thermodynamics and kinetics has been investigated for hydride transfer reactions in benzopyran compounds, revealing that electronic effects transferred through aromatic systems can influence both parameters. nih.gov A similar relationship might be expected for reactions involving the benzyl group of this compound.

Theoretical and Computational Studies of 3 Benzylcyclobutanamine Hcl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For a compound like 3-benzylcyclobutanamine (B2972987) HCl, these calculations can determine its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density.

Methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to optimize molecular geometry and calculate key electronic parameters. mdpi.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, Mulliken population analysis can be performed to determine the partial atomic charges on each atom, offering insights into the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. scispace.com While specific computational data for 3-benzylcyclobutanamine HCl is not detailed in the surveyed literature, the established methodologies allow for the prediction of these fundamental properties.

Table 1: Hypothetical Electronic Properties of 3-Benzylcyclobutanamine Calculated via DFT This table is illustrative, based on typical outputs from quantum chemical calculations.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -0.2 eV | Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Conformational Analysis of the Cyclobutane (B1203170) Ring and Substituents

The cyclobutane ring is not a flat square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain caused by eclipsing hydrogen atoms. masterorganicchemistry.combaranlab.org This puckering comes at the cost of increased angle strain, as the C-C-C bond angles become slightly less than 90°. masterorganicchemistry.com The equilibrium geometry is a balance between these opposing strain factors. The barrier to inversion between the two equivalent puckered conformations in unsubstituted cyclobutane is relatively low, approximately 1.48 kcal/mol (518 cm⁻¹). researchgate.net

When substituents are present, as in 3-benzylcyclobutanamine, their positions on the ring become critical. Similar to cyclohexane, substituents on a puckered cyclobutane ring can occupy either axial or equatorial positions. The puckering of the ring leads to these distinct positions. maricopa.edu

Computational studies on substituted cyclobutanes consistently show that conformations with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance. baranlab.org For 3-benzylcyclobutanamine, both the benzyl (B1604629) and the amino groups are expected to preferentially occupy equatorial positions to reduce steric strain, leading to a more stable trans-like diequatorial conformation.

Table 2: Estimated Energetic Contributions to Cyclobutane Conformation

| Type of Strain | Source | Effect on Conformation |

|---|---|---|

| Angle Strain | Deviation from ideal 109.5° sp³ bond angles to ~90°. maricopa.edu | Destabilizes the ring structure. |

| Torsional Strain | Eclipsing of C-H bonds in a planar conformation. masterorganicchemistry.com | Relieved by ring puckering. |

| Steric Strain (1,3-diaxial interactions) | Repulsion between axial substituents on opposite carbons. | Favors equatorial placement of large groups like benzyl. |

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for understanding and predicting the outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and identify the most likely mechanism. acs.orgmdpi.com This approach, often using DFT, can rationalize experimental observations, such as product ratios and stereoselectivity, and guide the design of more efficient synthetic routes. whiterose.ac.uk

For the synthesis of substituted cyclobutanes, several methods exist, including [2+2] cycloadditions and ring contractions. acs.orgorganic-chemistry.org Computational studies can help elucidate the complex mechanisms of these reactions. For example, DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines, identifying the rate-determining step as the release of N₂ to form a 1,4-biradical intermediate. acs.org Similarly, the mechanism of photocatalyzed [2+2] enone cycloadditions to form cyclobutane products has been proposed and studied computationally. organic-chemistry.org

The design of biosynthetic pathways for amines can also be guided by computational "retrobiosynthesis" tools, which systematically map out potential enzymatic routes from simple precursors to a target molecule. news-medical.netfrontiersin.orgnih.gov Such computational pathway design can accelerate the development of bio-based production methods for valuable chemical compounds. news-medical.netbohrium.com

Quantitative Structure-Activity Relationships (QSAR) for Related Cyclobutanamine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and drug discovery. The goal of QSAR is to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.commdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov The cyclobutane ring is found in a number of bioactive natural products and drug candidates. nih.govnih.govresearchgate.net

A QSAR study begins with a dataset of molecules with known activities. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multi-linear regression or machine learning algorithms, are then used to build a model relating these descriptors to the observed activity. mdpi.com

While specific QSAR studies on 3-benzylcyclobutanamine derivatives were not identified in the search, the methodology is broadly applicable. For a hypothetical series of bioactive cyclobutanamine analogs, a QSAR model could be developed to guide the design of new derivatives with enhanced potency. nih.gov The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. nih.gov

Table 3: Common Classes of Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Molecular composition |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Volume | Molecular size and shape |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, polarizability |

| Electronic | Dipole Moment, Atomic Charges | Electron distribution |

Applications in Advanced Organic Synthesis

3-BENZYLCYCLOBUTANAMINE (B2972987) HCL as a Chiral Building Block for Complex Molecules

The pharmaceutical industry has a significant and rising demand for chiral intermediates due to the imperative to enhance drug efficacy and specificity. nih.gov A vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the various enantiomers of a drug molecule. enamine.net This necessitates the use of optically pure chiral building blocks in drug synthesis to ensure the desired therapeutic effect while minimizing potential off-target interactions. enamine.net

In this context, 3-BENZYLCYCLOBUTANAMINE HCL serves as a valuable chiral synthon. Possessing a stereocenter on the cyclobutane (B1203170) ring, it can be utilized to introduce specific three-dimensional arrangements into a target molecule. The synthesis of complex natural products and therapeutic agents often involves the strategic assembly of such chiral fragments. sciencedaily.com The development of new synthetic methods, including various catalytic reactions, facilitates the production of complex chiral drug candidates for clinical trials. nih.gov The amine functionality of this compound provides a convenient handle for further chemical elaboration, allowing it to be incorporated into larger, more complex molecular architectures through reactions such as amidation, alkylation, and reductive amination.

Scaffold for Constructing Novel Spirocyclic and Fused Ring Systems

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. bldpharm.com This rigid, non-planar geometry can offer significant advantages in drug design, including improved potency and selectivity, by locking the molecule into a specific, biologically active conformation. bldpharm.comenamine.net The introduction of a rigid spirocyclic scaffold can replace flexible, rotatable bonds, thereby maintaining the optimal orientation of key functional groups for interaction with a biological target. bldpharm.com

The cyclobutane ring of this compound is an excellent starting point for the construction of novel spirocyclic and fused ring systems. nih.gov Synthetic methodologies have been developed to create complex ring systems, such as spirocyclic pyrrolidines, from cyclic ketones and other intermediates. nih.gov The amine group on the cyclobutane ring can participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems, or it can be used to attach the cyclobutane core to another ring system, leading to the formation of spirocycles. These complex structures are valuable in exploring new areas of chemical space and developing drug candidates with novel pharmacological profiles. nih.govelsevierpure.com

| Spirocyclic System Type | Potential Synthetic Utility of Cyclobutanamine Scaffold | Key Advantage |

| Spiro-pyrrolidines | The amine can act as a nucleophile in reactions to form a five-membered nitrogen-containing ring spiro-fused to the cyclobutane. nih.gov | Introduces a common and often bioactive heterocyclic motif. |

| Spiro-hydantoins | Can be synthesized from the cyclobutanamine via multi-step reactions involving isocyanates and subsequent cyclization. | Provides a rigid scaffold known for its diverse biological activities. |

| Spiro-oxazolidinones | The amine can be transformed into an intermediate that undergoes cyclization with a carbonyl source. | Offers a conformationally restricted structure with defined vectors for substitution. |

| Spiro-piperidines | Can be constructed through ring-closing metathesis or intramolecular alkylation strategies involving the amine side chain. | Accesses a larger, flexible ring system while maintaining the rigid cyclobutane anchor. |

Development of Compound Libraries for Chemical Biology Research

Chemical biology relies on diverse libraries of small molecules to probe biological systems and identify new therapeutic targets. nih.gov There is a growing consensus that these compound libraries need to move beyond flat, two-dimensional aromatic structures and incorporate more three-dimensional (3D) scaffolds. nih.govphddata.org Molecules with greater 3D character are believed to offer benefits such as improved solubility and a higher potential for selective interactions with protein binding sites. nih.gov

The cyclobutane moiety is considered an underrepresented but highly attractive 3D scaffold for inclusion in such libraries. nih.gov this compound is an ideal starting material for generating a focused library of compounds with high 3D character. The primary amine serves as a key point for diversification, allowing for the attachment of a wide range of substituents through robust chemical reactions like amide bond formation. nih.gov By reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles, a library of compounds can be rapidly synthesized, each retaining the core 3D cyclobutane structure but varying in its peripheral chemical groups. nih.govbham.ac.uk Such libraries are invaluable for screening campaigns aimed at discovering new biologically active molecules. griffith.edu.au

Utility in Fragment-Based Approaches for Ligand Design

Fragment-based drug discovery (FBDD) has become a powerful and established method for identifying lead compounds. nih.govnih.gov This approach screens libraries of small, low-molecular-weight molecules ("fragments") against a biological target. nih.govdtu.dk Fragments that bind, albeit weakly, are then optimized and grown into more potent, drug-like molecules. nih.gov A key advantage of FBDD is that it can explore chemical space more efficiently than traditional high-throughput screening. nih.gov

The design of fragment libraries is crucial to the success of FBDD, and there is a significant need for unique, 3D-shaped fragments. nih.govphddata.org The cyclobutane ring is an attractive scaffold for 3D fragments, as it provides a rigid, non-planar core that is underrepresented in many existing screening collections. nih.govnih.gov this compound embodies the key characteristics of a useful fragment. It has a low molecular weight, possesses a defined 3D structure, and contains a reactive handle (the amine group) that provides an accessible growth vector for chemical elaboration into a more potent lead compound. nih.gov The incorporation of such 3D fragments into screening libraries increases the structural diversity available to researchers and may provide starting points for developing drugs against challenging targets. nih.govvu.nl

| Property | 2D Fragments (e.g., Benzene-based) | 3D Fragments (e.g., Cyclobutane-based) | Significance in FBDD |

| Shape | Planar | Puckered, non-planar | 3D shape can lead to more specific, higher-quality interactions with protein binding pockets. nih.gov |

| Solubility | Often lower, especially with increasing size | Can be higher due to less efficient crystal packing | Good aqueous solubility is critical for biophysical screening methods used in FBDD. nih.gov |

| Novelty | Over-represented in screening libraries | Under-represented, offers novel chemical space nih.gov | Provides opportunities to identify novel hits and intellectual property. nih.gov |

| Growth Vectors | Typically in-plane | Out-of-plane vectors | Allows for exploration of 3D space around the fragment during lead optimization. nih.gov |

Precursor for Bioisosteric Replacements in Molecular Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. patsnap.com This process of "tweaking" a molecular structure is a cornerstone of drug optimization. patsnap.comyoutube.com

Saturated carbocycles, including cyclobutane, are increasingly being used as bioisosteres for aromatic rings like benzene (B151609). nih.gov While the phenyl group is a common feature in many drugs, its replacement with a cyclobutane ring can lead to significant improvements in a compound's profile. nih.govnih.gov For instance, replacing an aromatic ring with a saturated ring system can improve metabolic stability, increase solubility, and reduce lipophilicity. enamine.net The puckered nature of the cyclobutane ring also allows it to project substituents into different regions of space compared to a flat phenyl ring, which can lead to improved binding affinity or selectivity. nih.gov

This compound can serve as a precursor for molecules where the cyclobutane ring acts as a bioisostere. For example, in a molecule containing a 1,4-disubstituted phenyl ring, the corresponding 1,3-disubstituted cyclobutane analogue could be synthesized using a derivative of this compound. This strategy allows medicinal chemists to systematically explore the impact of replacing a flat aromatic spacer with a rigid 3D carbocyclic one. researchgate.netu-tokyo.ac.jp

Q & A

Q. How to mitigate risks when handling this compound in laboratory settings?

- Methodological Answer :

- Follow biosafety level 2 (BSL-2) protocols.

- Use PPE (gloves, goggles, lab coats) and fume hoods for synthesis.

- Dispose of waste via certified hazardous waste services. Document safety incidents .

Methodological Frameworks

Q. How to conduct a systematic review of this compound’s biological activity?

- Step-by-Step :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

Search databases (PubMed, EMBASE, Web of Science) using Boolean terms .

Extract data into standardized templates (e.g., Cochrane Collaboration tools).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.